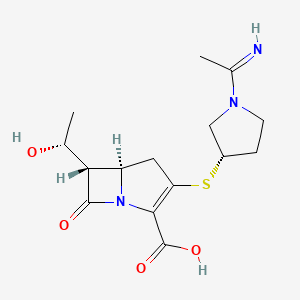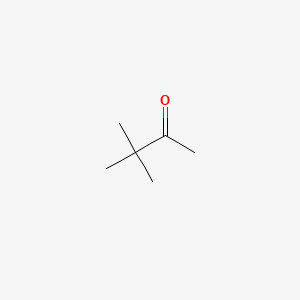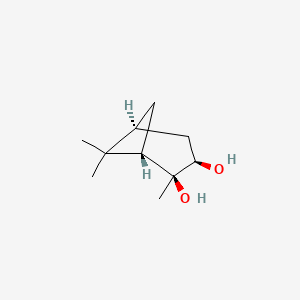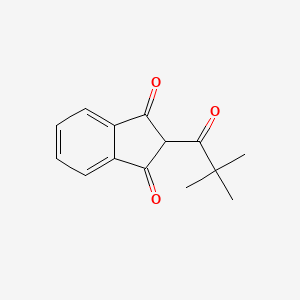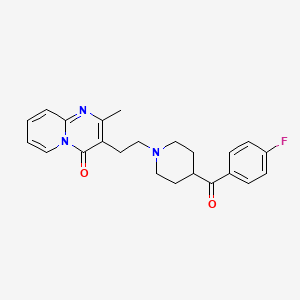
Pirenperone
Vue d'ensemble
Description
Pirenperone is a serotonin receptor antagonist that was described as an antipsychotic and tranquilizer . It was never marketed . It is a relatively selective antagonist of the serotonin 5-HT2 receptors .
Molecular Structure Analysis
Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . It is also known by its developmental code names R-47456 and R-50656 .
Physical And Chemical Properties Analysis
Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Application in the Study of the Serotonin System
Specific Scientific Field
Neuroscience and Psychopharmacology
Summary of the Application
Pirenperone is a relatively selective antagonist of the serotonin 5-HT2 receptors and has been used in scientific research to study the serotonin system . In the 1980s, the drug was found to block the effects of the lysergic acid diethylamide (LSD) in animals, and along with ketanserin, led to the elucidation of the 5-HT2A receptor as the biological mediator of the effects of serotonergic psychedelics .
Results or Outcomes
The use of Pirenperone in these studies helped to elucidate the role of the 5-HT2A receptor in the effects of serotonergic psychedelics .
Application in Analgesia Produced by Morphine or Electrical Stimulation
Specific Scientific Field
Neuroscience and Pain Management
Summary of the Application
Pirenperone has been used in conjunction with tests for the antinociceptive effects of morphine sulphate and electrical brain-stimulation at sites in the periaqueductal gray (PAG) and nucleus raphe magnus (NRM) .
Methods of Application or Experimental Procedures
Pirenperone was administered in conjunction with tests for the antinociceptive effects of morphine sulphate and electrical brain-stimulation at sites in the periaqueductal gray (PAG) and nucleus raphe magnus (NRM). Nociception was assessed by tail-flick latencies in a warm water bath .
Results or Outcomes
When administered prior to morphine, Pirenperone caused significant attenuation of analgesia induced by morphine. Comparable effects of Pirenperone were observed when analgesia was produced by electrical stimulation of the NRM. In contrast, Pirenperone had no effect on the analgesic effects of PAG stimulation .
Application in Schizophrenia Treatment
Specific Scientific Field
Psychiatry and Psychopharmacology
Summary of the Application
Pirenperone is a serotonin receptor antagonist that has been described as an antipsychotic and tranquilizer . It has been licensed for clinical use in Japan as a treatment for schizophrenia .
Results or Outcomes
The use of Pirenperone in these studies helped to manage the symptoms of schizophrenia .
Application in Parkinson’s Disease Management
Specific Scientific Field
Neurology and Pharmacology
Summary of the Application
Pirenperone has been identified as a potential drug that could be repurposed for treating Parkinson’s disease .
Results or Outcomes
The use of Pirenperone in these studies showed potential in managing the symptoms of Parkinson’s disease .
Application in Depression Treatment
Summary of the Application
While Pirenperone is primarily known as a serotonin receptor antagonist, it has been suggested for use in the treatment of depression .
Results or Outcomes
The use of Pirenperone in these studies showed potential in managing the symptoms of depression .
Application in Anxiety Disorders Treatment
Summary of the Application
Pirenperone has been identified as a potential drug that could be repurposed for treating anxiety disorders .
Results or Outcomes
The use of Pirenperone in these studies showed potential in managing the symptoms of anxiety disorders .
Application in Bipolar Disorder
Summary of the Application
Bipolar disorder is a recurrent and sometimes chronic disorder of mood that affects around 2% of the world’s population . It encompasses a spectrum between severe elevated and excitable mood states (mania) to the dysphoria, low energy, and despondency of depressive episodes . Pirenperone could potentially be used in the treatment of bipolar disorder .
Results or Outcomes
The use of Pirenperone in these studies showed potential in managing the symptoms of bipolar disorder .
Application in Autism Spectrum Disorder
Summary of the Application
Autism Spectrum Disorder (ASD) is a neurodevelopmental disorder composed of early-onset deficits of social interaction and communication, as well as repetitive and/or restricted patterns of activities, behavior, and interests associated with a number of genetic and environmental risk factors . Pirenperone could potentially be used in the treatment of ASD .
Results or Outcomes
The use of Pirenperone in these studies showed potential in managing the symptoms of ASD .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRYXBZNHDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045182 | |
| Record name | Pirenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirenperone | |
CAS RN |
75444-65-4 | |
| Record name | Pirenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pirenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

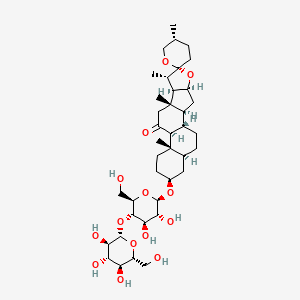
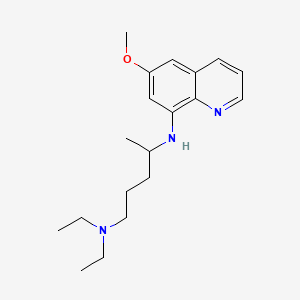
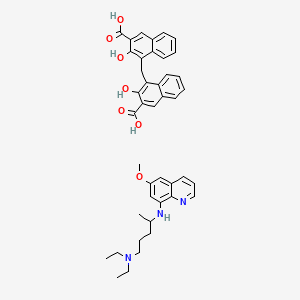
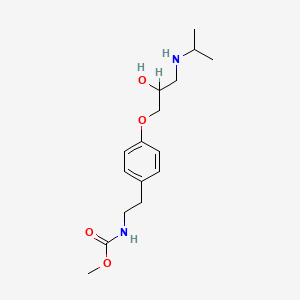
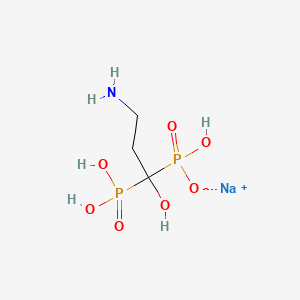
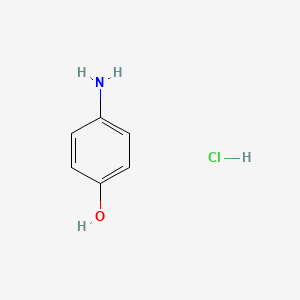

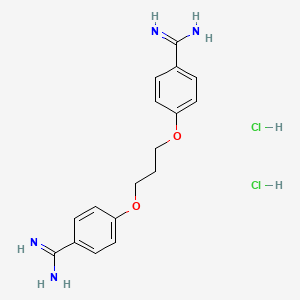
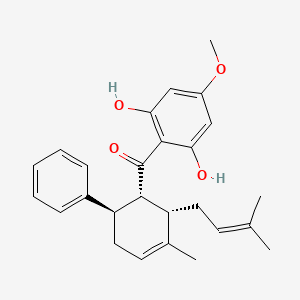
![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
